molecular formula C10H9N3O2 B8383251 methyl 6-(1H-pyrazol-1-yl)picolinate

methyl 6-(1H-pyrazol-1-yl)picolinate

Cat. No.: B8383251
M. Wt: 203.20 g/mol
InChI Key: RAOJJYGJNJVRSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(1H-pyrazol-1-yl)picolinate is a heterocyclic organic compound featuring a pyridine core substituted with a pyrazole ring at the 6-position and a methyl ester group at the 2-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry, agrochemicals, and materials science. Its planar aromatic system enables π-π stacking interactions, while the ester group enhances solubility and reactivity in cross-coupling reactions. The compound is typically synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions, with purity verified by techniques such as NMR, HPLC, and X-ray crystallography (as exemplified by the use of SHELX programs for structural refinement in related studies) .

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

methyl 6-pyrazol-1-ylpyridine-2-carboxylate

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)8-4-2-5-9(12-8)13-7-3-6-11-13/h2-7H,1H3

InChI Key

RAOJJYGJNJVRSB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CC=C1)N2C=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize methyl 6-(1H-pyrazol-1-yl)picolinate, its physicochemical and functional properties are compared below with structurally analogous compounds.

Table 1: Key Properties of this compound and Analogues

Compound Molecular Weight (g/mol) LogP<sup>*</sup> Melting Point (°C) Solubility (mg/mL, H2O) Applications
This compound 219.22 1.8 145–148 2.3 Drug intermediates, ligands
Ethyl 6-(1H-imidazol-1-yl)picolinate 233.25 2.1 132–135 1.9 Catalysis, agrochemicals
6-(1H-Pyrazol-1-yl)picolinic acid 205.18 0.5 >250 (decomp.) 5.6 Metal chelation, APIs<sup>†</sup>
Methyl 5-(1H-pyrazol-1-yl)picolinate 219.22 1.7 140–143 2.0 Polymer additives

<sup>*</sup>LogP calculated using XLogP3.
<sup>†</sup>APIs: Active Pharmaceutical Ingredients.

Key Findings:

Electronic Effects : The pyrazole ring in this compound introduces electron-withdrawing character, enhancing electrophilicity at the pyridine nitrogen compared to its imidazole analogue (higher LogP in the latter suggests increased lipophilicity due to the additional methyl group in imidazole derivatives) .

Solubility : The methyl ester group in this compound reduces aqueous solubility relative to the free carboxylic acid derivative (6-(1H-pyrazol-1-yl)picolinic acid), which is critical for applications requiring metal coordination.

Regioisomerism : this compound exhibits a higher melting point than its 5-position regioisomer, likely due to improved crystal packing from symmetric substitution patterns.

Research Insights and Limitations

While this compound demonstrates versatility, its thermal instability above 150°C limits high-temperature applications. Comparative studies highlight its superior reactivity in Suzuki-Miyaura couplings over ethyl 6-(1H-imidazol-1-yl)picolinate, attributed to the ester group’s electron-deficient nature . However, structural data for precise mechanistic interpretations remain sparse, underscoring the need for advanced crystallographic analyses using tools like SHELXL for refinement .

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